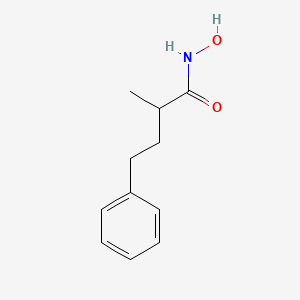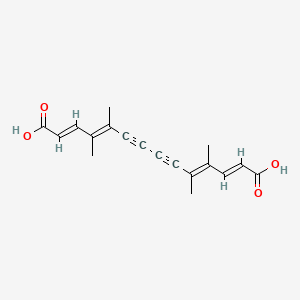![molecular formula C22H22N2O6 B3828613 [4-[(Z)-2-acetamido-3-(4-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B3828613.png)
[4-[(Z)-2-acetamido-3-(4-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
Overview
Description
Preparation Methods
The synthesis of [4-[(Z)-2-acetamido-3-(4-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the reaction of 4-acetylaniline with acetic anhydride to form an intermediate, which is then reacted with 2-methoxyphenyl acetate under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Scientific Research Applications
[4-[(Z)-2-acetamido-3-(4-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of [4-[(Z)-2-acetamido-3-(4-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to [4-[(Z)-2-acetamido-3-(4-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate include:
[4-[(Z)-2-acetamido-3-oxo-3-[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]prop-1-enyl]-2-formylphenyl]acetic acid: This compound shares structural similarities but has different functional groups, leading to distinct chemical and biological properties.
(Z)-4-[1-(4-acetyl-anilino)ethyl-idene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Another structurally related compound with unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
[4-[(Z)-2-acetamido-3-(4-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-13(25)17-6-8-18(9-7-17)24-22(28)19(23-14(2)26)11-16-5-10-20(30-15(3)27)21(12-16)29-4/h5-12H,1-4H3,(H,23,26)(H,24,28)/b19-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYYJKHSOALBOY-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C)OC)/NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-fluorophenyl)(4-methylphenyl){[(trifluoromethyl)sulfonyl]oxy}-lambda~3~-iodane](/img/structure/B3828544.png)


![[4-[(Z)-2-acetamido-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B3828583.png)
![4-{2-(acetylamino)-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828597.png)
![4-{2-(acetylamino)-3-[(3-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828602.png)
![[4-[(Z)-2-acetamido-3-(2-cyanoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B3828607.png)
![[4-[(Z)-2-acetamido-3-[3-(hydroxymethyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B3828618.png)
![4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3828637.png)
![4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3828642.png)

